Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-
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Overview
Description
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- is a chemical compound with the molecular formula C₈I₂N₄S₂ and a molecular weight of 470.051 g/mol This compound is characterized by the presence of two iodine atoms and a thieno[3,2-b]thiophene core, which is a sulfur-containing heterocyclic structure
Preparation Methods
The synthesis of Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- typically involves the iodination of a thieno[3,2-b]thiophene precursor followed by the introduction of cyanamide groups. The reaction conditions often require the use of strong oxidizing agents and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of iodine atoms or the reduction of the cyanamide groups.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s reactivity and ability to form stable complexes with metals make it a candidate for drug design.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as conductive polymers or semiconductors.
Mechanism of Action
The mechanism by which Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metals, which can then interact with biological molecules such as proteins or DNA. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the nature of the interactions and the target molecules .
Comparison with Similar Compounds
Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- can be compared with other similar compounds, such as:
2,5-Bis(cyanimino)-2,5-dihydro-3,6-diiodthieno[3,2-b]thiophene: This compound has a similar structure but lacks the cyanamide groups.
Pyridine,2,5-bis(chloromethyl): This compound contains a pyridine ring instead of a thieno[3,2-b]thiophene core and has chloromethyl groups instead of iodine atoms.
2,5-Bis(chloromethyl)-pyridine: Similar to the previous compound, but with different functional groups.
The uniqueness of Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis- lies in its combination of iodine atoms and cyanamide groups, which confer specific chemical properties and reactivity that are not found in the other compounds .
Properties
IUPAC Name |
(5-cyanoimino-3,6-diiodothieno[3,2-b]thiophen-2-ylidene)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8I2N4S2/c9-3-5-6(15-7(3)13-1-11)4(10)8(16-5)14-2-12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBGPUHHKVVMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C1C(=C2C(=C(C(=NC#N)S2)I)S1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8I2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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